molecular formula C9H12N2O2 B2759441 2-Ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid CAS No. 738545-14-7

2-Ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid

Cat. No.: B2759441
CAS No.: 738545-14-7
M. Wt: 180.207
InChI Key: SADLLMZNXHMVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid is a heterocyclic organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol . This compound is characterized by a pyrimidine ring substituted with ethyl and methyl groups, as well as a carboxylic acid functional group. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid include other pyrimidine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-ethyl-4,6-dimethylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-4-7-10-5(2)8(9(12)13)6(3)11-7/h4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADLLMZNXHMVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C(=N1)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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